molecular formula C10H8Cl2O2 B1524448 trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid CAS No. 2044705-94-2

trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Cat. No. B1524448
M. Wt: 231.07 g/mol
InChI Key: GDGXBNVMCFKSFP-NKWVEPMBSA-N
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Description

Trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid is a chemical compound with the molecular formula C10H8Cl2O2 . It is also known by its synonym trans-2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid consists of a cyclopropane ring attached to a carboxylic acid group and a 2,3-dichlorophenyl group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid has a molecular weight of 231.08 . It is predicted to have a boiling point of 357.2±42.0 °C and a density of 1.504±0.06 g/cm3 . The pKa is predicted to be 4.33±0.20 .

Scientific Research Applications

Chiral Ligand Synthesis

A study by Okada et al. (1992) highlighted the synthesis of a novel chiral diphosphine ligand, derived from trans-1,2-bis(diphenylphosphinyl)ethene. This compound was used in asymmetric allylic alkylation reactions, demonstrating the potential of trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid derivatives in synthesizing optically active compounds.

Pyrethroid Metabolite Analysis

Arrebola et al. (1999) developed a method for determining metabolites of synthetic pyrethroids in human urine, including compounds structurally related to trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid (Arrebola et al., 1999). This research is significant for monitoring exposure to pyrethroid pesticides.

Ionization Studies

Kusuyama's research in 1979 focused on the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids, including trans-2-chloro and 2-methoxy derivatives. These studies provide insights into the acidity and electronic effects of substituents on cyclopropanecarboxylic acids, relevant to the understanding of trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid (Kusuyama, 1979).

Neurochemical Research

Allan et al. (1980) synthesized cis- and trans-2-(aminomethyl) cyclopropanecarboxylic acid, analogs of GABA, to study their effects on cat spinal neurons and rat cerebral cortex. This research underscores the relevance of cyclopropanecarboxylic acid derivatives in neurochemical studies (Allan et al., 1980).

Oxidation Studies

Baldwin et al. (1985) explored the stereochemistry of oxidation of 1-amino-cyclopropanecarboxylic acid, providing insights into the chemical behavior of cyclopropanecarboxylic acid derivatives under different oxidation conditions (Baldwin et al., 1985).

Insecticidal Activity

The study by Burt et al. (1974) examined geometrical and optical isomers of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid, a structurally related compound, for insecticidal activity. This research is crucial for understanding the role of cyclopropanecarboxylic acid derivatives in developing insecticides (Burt et al., 1974).

Safety And Hazards

While specific safety and hazard information for trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid is not available, it is generally recommended to handle chemicals with care, avoid ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXBNVMCFKSFP-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176802
Record name Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

CAS RN

2044705-94-2
Record name Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044705-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 2
trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 3
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trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 4
trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 5
trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 6
trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Citations

For This Compound
1
Citations
J Poirier, ML Bouchetou, P Prigent, J Berjonneau - Refractories Applications …, 2007
Number of citations: 19

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